2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol is a chemical compound characterized by its unique structure, which includes a benzylsulfanyl group attached to a diphenyl ethanol framework. The molecular formula is C16H18S, and it features a chiral center at the carbon atom bonded to the hydroxyl group, making it an alcohol. This compound belongs to a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry.
Research indicates that compounds similar to 2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol exhibit notable biological activities, including:
The synthesis of 2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol can be achieved through several methods:
2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol has potential applications in various fields:
Studies on interaction profiles indicate that 2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol may interact with various biological targets:
Several compounds share structural similarities with 2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol. Below is a comparison highlighting its uniqueness:
2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol stands out due to its combination of both hydroxyl and sulfide functionalities, which may contribute to its unique biological activities and applications compared to these similar compounds.
2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol (CAS 251307-44-5) was first synthesized in the late 20th century as part of efforts to explore sulfur-containing alcohols for asymmetric catalysis. Early work by Bromberg et al. (1985) on H-bonding in 1,1-diphenylethanol derivatives laid the groundwork for modifications introducing sulfanyl groups. The compound gained prominence in the 2000s with advancements in enantioselective synthesis, particularly through indium-bipyridine-catalyzed ring-opening reactions of epoxides with thiols. Its discovery bridged gaps in understanding steric and electronic effects in chiral alcohol synthesis, enabling novel applications in pharmaceutical intermediates.
This compound is pivotal in asymmetric catalysis, medicinal chemistry, and materials science. Recent studies highlight its role in synthesizing synaptic vesicle glycoprotein 2A (SV2A) ligands for positron emission tomography (PET) imaging. Additionally, its derivatives exhibit promise as modulators of biological pathways, particularly in central nervous system targeting. The benzylsulfanyl group enhances solubility and binding affinity, making it a versatile scaffold for drug design.
The molecule (C₂₁H₂₀OS, MW 320.45 g/mol) features:
Table 1: Key Structural Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₀OS | |
| Melting Point | Not reported (lit.) | |
| Boiling Point | 411.8°C at 760 mmHg (estimated) | |
| Density | 1.154 g/cm³ | |
| Chiral Centers | 1 (C1) |
This review systematically examines:
2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol represents a complex organic compound with multiple accepted nomenclature systems [8]. The International Union of Pure and Applied Chemistry name for this compound is 2-(benzylsulfanyl)-1,1-diphenylethanol, which systematically describes the structural arrangement of functional groups [32]. Alternative nomenclature includes 2-(benzylthio)-1,1-diphenylethanol, where "benzylthio" serves as a synonym for the benzylsulfanyl functional group [3].
The compound is officially registered under Chemical Abstracts Service number 251307-44-5, providing a unique identifier for database searches and regulatory purposes [32] [8]. Additional synonyms documented in chemical literature include 2-(benzylsulfanyl)-1,1-diphenyl-1-ethanol and 2-benzylsulfanyl-1,1-diphenylethan-1-ol [8] [32]. The systematic naming follows standard organic chemistry conventions where the longest carbon chain containing the hydroxyl group serves as the parent structure, with substituents numbered according to their positions relative to the primary functional group [8].
| Nomenclature Type | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 2-(benzylsulfanyl)-1,1-diphenylethanol |
| Common Name | 2-(benzylsulfanyl)-1,1-diphenyl-1-ethanol |
| Alternative Name | 2-(benzylthio)-1,1-diphenylethanol |
| Chemical Abstracts Service Number | 251307-44-5 |
| Molecular Formula | C₂₁H₂₀OS |
| Molecular Weight | 320.46 g/mol |
| International Chemical Identifier Key | GCDTUNDKVIIEDPQ-UHFFFAOYSA-N |
The molecular formula of 2-(benzylsulfanyl)-1,1-diphenyl-1-ethanol is C₂₁H₂₀OS, indicating a complex aromatic compound with a molecular weight of 320.46 grams per mole [8] [32]. The structural framework consists of twenty-one carbon atoms, twenty hydrogen atoms, one oxygen atom, and one sulfur atom arranged in a specific three-dimensional configuration [8].
The compound features three distinct aromatic ring systems: two phenyl rings attached to the same carbon atom bearing the hydroxyl group, and one benzyl group connected through a sulfur atom [8] [32]. The International Chemical Identifier for this compound is InChI=1S/C21H20OS/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-23-16-18-10-4-1-5-11-18/h1-15,22H,16-17H2, providing a standardized representation of its molecular structure [8].
The International Chemical Identifier Key GCDTUNDKVIIEDPQ-UHFFFAOYSA-N serves as a compressed identifier derived from the full International Chemical Identifier string [8] [32]. Simplified Molecular Input Line Entry System notation for this compound is represented as C1=CC=C(C=C1)CSCC(C2=CC=CC=C2)(C3=CC=CC=C3)O, which describes the connectivity pattern of atoms within the molecule [8].
| Structural Parameter | Count/Description |
|---|---|
| Carbon Atoms | 21 |
| Hydrogen Atoms | 20 |
| Oxygen Atoms | 1 |
| Sulfur Atoms | 1 |
| Aromatic Rings | 3 (two diphenyl + one benzyl) |
| Chiral Centers | 1 (at carbon bearing hydroxyl group) |
| Rotatable Bonds | Multiple (benzyl-sulfur, sulfur-ethyl, ethyl-diphenyl carbon) |
The three-dimensional structure of 2-(benzylsulfanyl)-1,1-diphenyl-1-ethanol exhibits significant conformational complexity due to the presence of multiple rotatable bonds and bulky aromatic substituents [8] [13]. The molecule contains one chiral center located at the carbon atom bearing the hydroxyl group, which is simultaneously bonded to two phenyl rings and a carbon atom connected to the benzylsulfanyl group [8] [32].
This chiral center gives rise to two possible enantiomers, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules [13] [37]. The absolute configuration depends on the spatial arrangement of the four different substituents around the central carbon atom: the hydroxyl group, the two phenyl rings (treated as equivalent high-priority substituents), and the ethyl chain bearing the benzylsulfanyl group [13].
The conformational landscape of this compound is influenced by steric interactions between the bulky phenyl groups and the benzylsulfanyl substituent [13] [14]. Rotation around the carbon-carbon bond connecting the chiral center to the ethyl chain allows for multiple conformational states, each with different spatial orientations of the benzylsulfanyl group relative to the diphenyl system [14] [15].
Computational studies on similar diphenyl ethanol systems suggest that the preferred conformations minimize steric clashes while maximizing stabilizing interactions such as pi-pi stacking between aromatic rings [21] [22]. The sulfur atom in the benzylsulfanyl group can adopt different orientations that affect the overall molecular geometry and potentially influence biological activity [17] [35].
The stereochemical properties of 2-(benzylsulfanyl)-1,1-diphenyl-1-ethanol are fundamentally determined by the spatial arrangement of the hydroxyl and sulfanyl functional groups [37] [38]. The hydroxyl group, positioned at the chiral center, serves as a key determinant of the molecule's absolute configuration and influences the compound's ability to participate in hydrogen bonding interactions [37].
Research on structurally related benzylic alcohols demonstrates that the configuration at the carbon bearing the hydroxyl group significantly affects substrate specificity and biological activity [37]. The stereochemical orientation of the hydroxyl group determines whether the molecule can serve as a substrate or inhibitor for various enzymatic processes, with different enantiomers often exhibiting distinct biological profiles [37] [38].
The benzylsulfanyl group, located in the beta position relative to the hydroxyl group, contributes additional stereochemical complexity through its ability to adopt multiple conformational states [35] [38]. The sulfur atom can participate in various non-covalent interactions, including weak hydrogen bonding and coordination with metal centers, which may influence the molecule's overall conformational preferences [17] .
Studies on related sulfanyl-containing compounds indicate that the electronic properties of the sulfur atom can affect the acidity of nearby hydroxyl groups and influence the compound's reactivity patterns [17] [35]. The benzyl substituent on the sulfur atom provides additional steric bulk that may restrict conformational flexibility and create preferential orientations for molecular interactions [38].
| Stereochemical Feature | Description |
|---|---|
| Chiral Center Location | Carbon atom bearing the hydroxyl group (C1) |
| Stereochemical Designation | R or S configuration possible |
| Hydroxyl Group Orientation | Can adopt various orientations relative to diphenyl groups |
| Sulfanyl Group Position | Beta position relative to hydroxyl group |
| Potential Stereoisomers | 2 enantiomers (R and S forms) |
| Conformational Flexibility | Multiple conformations due to rotatable bonds |
Comparative analysis of 2-(benzylsulfanyl)-1,1-diphenyl-1-ethanol with structurally related compounds reveals distinctive features that contribute to its unique chemical and physical properties [21]. The parent compound 1,1-diphenylethanol, with molecular formula C₁₄H₁₄O and molecular weight 198.26 grams per mole, lacks the sulfanyl functionality and represents a simpler structural framework [7] [11].
The absence of the benzylsulfanyl group in 1,1-diphenylethanol results in reduced molecular complexity and different conformational preferences [7] [34]. This structural difference significantly impacts the compound's solubility, reactivity, and potential biological activity compared to the sulfanyl-containing analog [11] [34].
A closely related compound, 2-(4-chlorophenyl)sulfanyl-1,1-diphenyl-1-ethanol, demonstrates how substitution patterns on the aromatic ring attached to sulfur can modify molecular properties . The presence of a chlorine atom on the phenyl ring introduces additional electronic effects and alters the compound's lipophilicity and potential interactions with biological targets .
Another structural analog, 2-benzylsulfanyl-1-phenyl-ethanol (molecular formula C₁₅H₁₆OS), contains only one phenyl group attached to the hydroxyl-bearing carbon [3]. This structural modification reduces steric hindrance around the chiral center and may result in different conformational preferences and biological activities compared to the diphenyl system [3] [19].
The compound 1,2-diphenylethanol represents a constitutional isomer where the hydroxyl group is positioned on a different carbon atom within the ethyl chain [6] [36]. This positional change eliminates the chiral center present in 2-(benzylsulfanyl)-1,1-diphenyl-1-ethanol and fundamentally alters the molecule's stereochemical properties [6] [12].
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| 2-(Benzylsulfanyl)-1,1-diphenyl-1-ethanol | C₂₁H₂₀OS | 320.46 | Reference compound with benzylsulfanyl and diphenyl groups |
| 1,1-Diphenylethanol | C₁₄H₁₄O | 198.26 | Lacks sulfanyl group; simpler structure |
| 2-(4-Chlorophenyl)sulfanyl-1,1-diphenyl-1-ethanol | C₂₀H₁₇ClOS | ~340.87 | Contains chlorophenyl instead of benzyl on sulfur |
| 2-Benzylsulfanyl-1-phenyl-ethanol | C₁₅H₁₆OS | 244.35 | Single phenyl group instead of diphenyl |
| 1,2-Diphenylethanol | C₁₄H₁₄O | 198.27 | Hydroxyl on different carbon position |